molecular formula C8H17NO B3289421 2,2,5,5-Tetramethyloxolan-3-amine CAS No. 857821-82-0

2,2,5,5-Tetramethyloxolan-3-amine

Cat. No.: B3289421
CAS No.: 857821-82-0
M. Wt: 143.23
InChI Key: DZFSGYLVKWWWMW-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyloxolan-3-amine is a heterocyclic compound with the molecular formula C8H17NO. It is also known by its IUPAC name, 2,2,5,5-tetramethyltetrahydro-3-furanamine . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with four methyl groups and an amine group. It is a liquid at room temperature and is used in various chemical applications due to its stability and reactivity.

Preparation Methods

The synthesis of 2,2,5,5-Tetramethyloxolan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylhexane-2,5-diol with an amine source in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,2,5,5-Tetramethyloxolan-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,5,5-Tetramethyloxolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a reagent in various biological experiments.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

2,2,5,5-Tetramethyloxolan-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a tetrahydrofuran ring with an amine group, providing a balance of stability and reactivity that is valuable in various applications .

Properties

IUPAC Name

2,2,5,5-tetramethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFSGYLVKWWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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